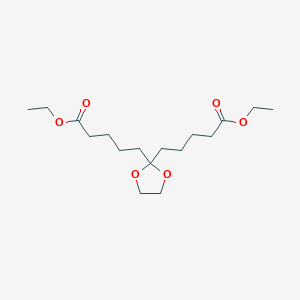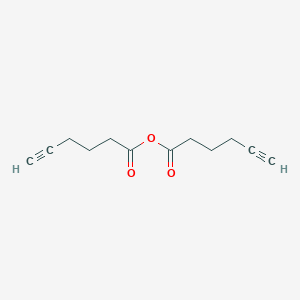
Hex-5-ynoic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-5-ynoic anhydride is an organic compound derived from hex-5-ynoic acid It is characterized by the presence of a triple bond between the fifth and sixth carbon atoms in its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hex-5-ynoic anhydride can be synthesized through several methods. One common approach involves the reaction of hex-5-ynoic acid with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the anhydride. The reaction is carried out at elevated temperatures to ensure complete conversion of the acid to the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced separation techniques can be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Hex-5-ynoic anhydride undergoes various types of chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the anhydride group with a nucleophile, such as water, alcohols, or amines, leading to the formation of carboxylic acids, esters, or amides, respectively.
Reduction: The compound can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water, this compound hydrolyzes to form hex-5-ynoic acid.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines
Catalysts: Sulfuric acid, pyridine
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Carboxylic Acids: Formed through hydrolysis
Esters: Formed through reaction with alcohols
Amides: Formed through reaction with amines
Primary Alcohols: Formed through reduction
Wissenschaftliche Forschungsanwendungen
Hex-5-ynoic anhydride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Polymer Chemistry: The compound can be used to introduce alkyne functionalities into polymers, which can then undergo further modifications through click chemistry.
Bioconjugation: This compound can be used to modify biomolecules, such as proteins and peptides, for various biochemical applications.
Wirkmechanismus
The mechanism of action of hex-5-ynoic anhydride primarily involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of various acyl derivatives. The presence of the triple bond in the molecular structure also allows for unique reactivity, such as cycloaddition reactions with azides to form triazoles .
Vergleich Mit ähnlichen Verbindungen
Hex-5-ynoic anhydride can be compared with other anhydrides and acetylenic compounds:
Acetic Anhydride: Unlike this compound, acetic anhydride lacks the triple bond and is less reactive towards cycloaddition reactions.
Hex-5-ynoic Acid: The acid form is less reactive than the anhydride and does not participate in nucleophilic acyl substitution reactions.
Maleic Anhydride: This compound contains a double bond instead of a triple bond and exhibits different reactivity patterns.
Conclusion
This compound is a versatile compound with unique reactivity and a wide range of applications in organic synthesis, polymer chemistry, and bioconjugation. Its ability to undergo various chemical reactions and form diverse products makes it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
119837-79-5 |
|---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
hex-5-ynoyl hex-5-ynoate |
InChI |
InChI=1S/C12H14O3/c1-3-5-7-9-11(13)15-12(14)10-8-6-4-2/h1-2H,5-10H2 |
InChI-Schlüssel |
VJYWQVHGRFVTFW-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCC(=O)OC(=O)CCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
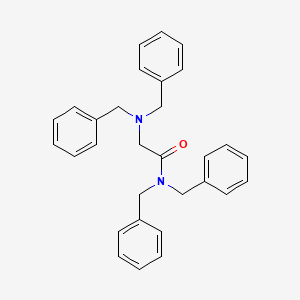
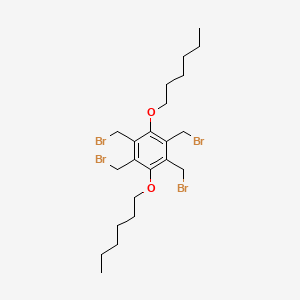
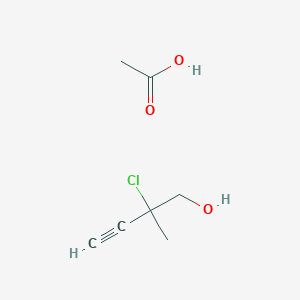
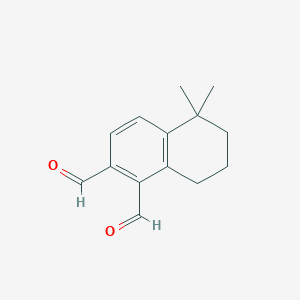
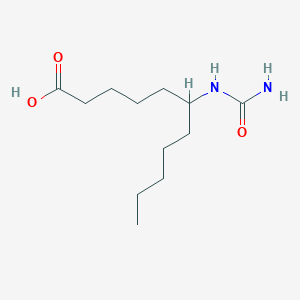
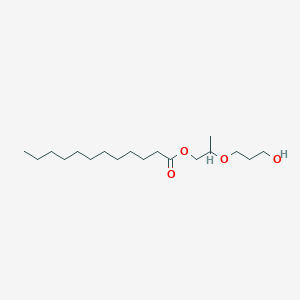
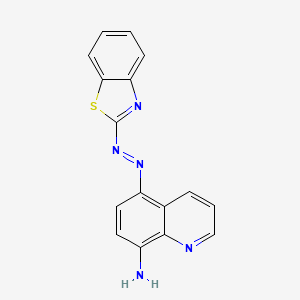
![4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B14289400.png)
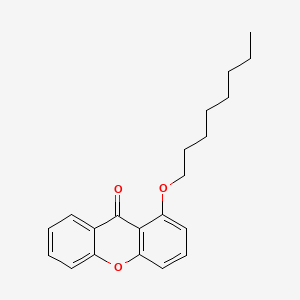
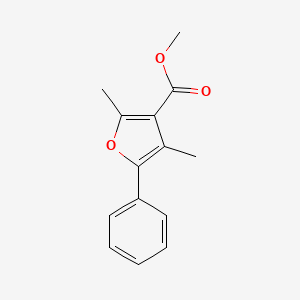
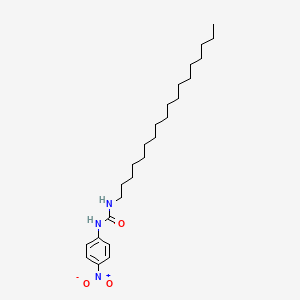
![4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14289416.png)
